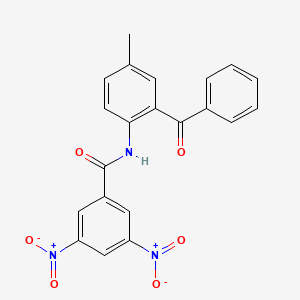

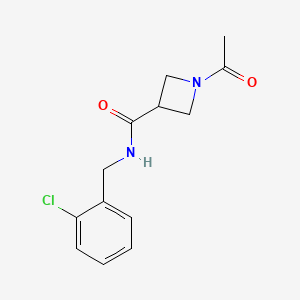

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C21H15N3O6 and its molecular weight is 405.366. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Sensing and Biosensors

A study by Karimi-Maleh et al. (2014) developed an electrochemical biosensor based on a nanocomposite modified electrode for the determination of glutathione and piroxicam. While the study focuses on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, the functional groups and structural similarities suggest potential for N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide in biosensing applications, due to its electron mediating behavior and sensitivity to specific analytes Karimi-Maleh et al., 2014.

Antimicrobial Agents

Research by Desai et al. (2013) on fluorobenzamides containing thiazole and thiazolidine rings as antimicrobial analogs indicates the importance of benzoyl and nitro groups in enhancing antimicrobial activity. This implies that this compound could also exhibit promising antimicrobial properties, especially considering the presence of the benzoyl group and nitro functionalities Desai et al., 2013.

Organic Photovoltaic Devices

The linkage of graphene oxide with 3,5-dinitrobenzoyl chloride for improved performance in organic bulk heterojunction photovoltaic devices, as explored by Stylianakis et al. (2012), highlights the potential role of nitrobenzoyl derivatives in enhancing the efficiency of photovoltaic materials. This suggests a possible application for this compound in the development of new materials for solar energy conversion Stylianakis et al., 2012.

Cancer Research and Treatment

The study on proteasome inhibition and cytostatic effects on human cancer cells by pyrazolone-enamines, which involves compounds structurally related to benzamides, indicates the relevance of such compounds in cancer research. Given the structural features of this compound, it may hold potential in the study of cancer treatment mechanisms and the development of novel anticancer drugs Yan et al., 2015.

Materials Science and Polymer Research

Research on novel aromatic polyimides involving benzamide derivatives showcases the application of these compounds in synthesizing high-performance materials. The incorporation of benzoyl and dinitrobenzamide functionalities could influence thermal stability and solubility, suggesting this compound's potential in materials science for the development of advanced polymers Butt et al., 2005.

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O6/c1-13-7-8-19(18(9-13)20(25)14-5-3-2-4-6-14)22-21(26)15-10-16(23(27)28)12-17(11-15)24(29)30/h2-12H,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNYHNQLGMEWIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2525559.png)

![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525571.png)

![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2525573.png)

![2,5-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2525574.png)

![3-[[2-(5,6-Difluoro-2-methylbenzimidazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2525577.png)